

What is 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B1603737

[Get Quote](#)

An In-depth Technical Guide to **2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid**: A Core Scaffold in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of **2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid**, a key building block in contemporary drug discovery and development. The strategic incorporation of methyl and trifluoromethyl groups on the phenylacetic acid framework imparts unique physicochemical properties that are highly advantageous for modulating biological targets. This document details the compound's characteristics, outlines robust and validated synthetic protocols, explores its application in medicinal chemistry through the lens of structure-activity relationships (SAR), and provides essential safety and handling information. It is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics, particularly in the areas of anti-inflammatory and central nervous system (CNS) agents.^[1]

Introduction and Strategic Importance

2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid (CAS No. 1214352-00-7) is a substituted phenylacetic acid derivative that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.^{[1][2][3]} The utility of this compound is not coincidental but rather a result of rational drug design principles. The phenylacetic acid core provides a versatile

handle for chemical modification, while the specific disubstitution pattern on the aromatic ring is engineered to optimize pharmacokinetic and pharmacodynamic properties.

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's:

- **Metabolic Stability:** The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.
- **Binding Affinity:** The group's electronic properties can alter the pK_a of nearby functionalities and participate in favorable non-covalent interactions (e.g., dipole-dipole, halogen bonding) with protein targets.
- **Membrane Permeability:** Increased lipophilicity often improves a compound's ability to cross cellular membranes, which can be crucial for reaching intracellular targets and improving oral bioavailability.

The presence of the methyl group at the meta-position further refines the electronic and steric profile of the ring, providing a scaffold that is both stable and synthetically versatile for creating libraries of drug candidates.^[1]

Physicochemical and Spectroscopic Properties

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.

Property	Value	Source / Method
CAS Number	1214352-00-7	[3]
Molecular Formula	C ₁₀ H ₉ F ₃ O ₂	[1][3]
Molecular Weight	218.17 g/mol	[1][3]
Appearance	Solid (Predicted)	-
Storage	Store at room temperature in a dry, sealed container.	[3]

Expected Spectroscopic Data: While specific experimental spectra for this compound are not widely published, characterization would rely on standard analytical techniques. Based on analogous structures, the following spectral features would be anticipated:

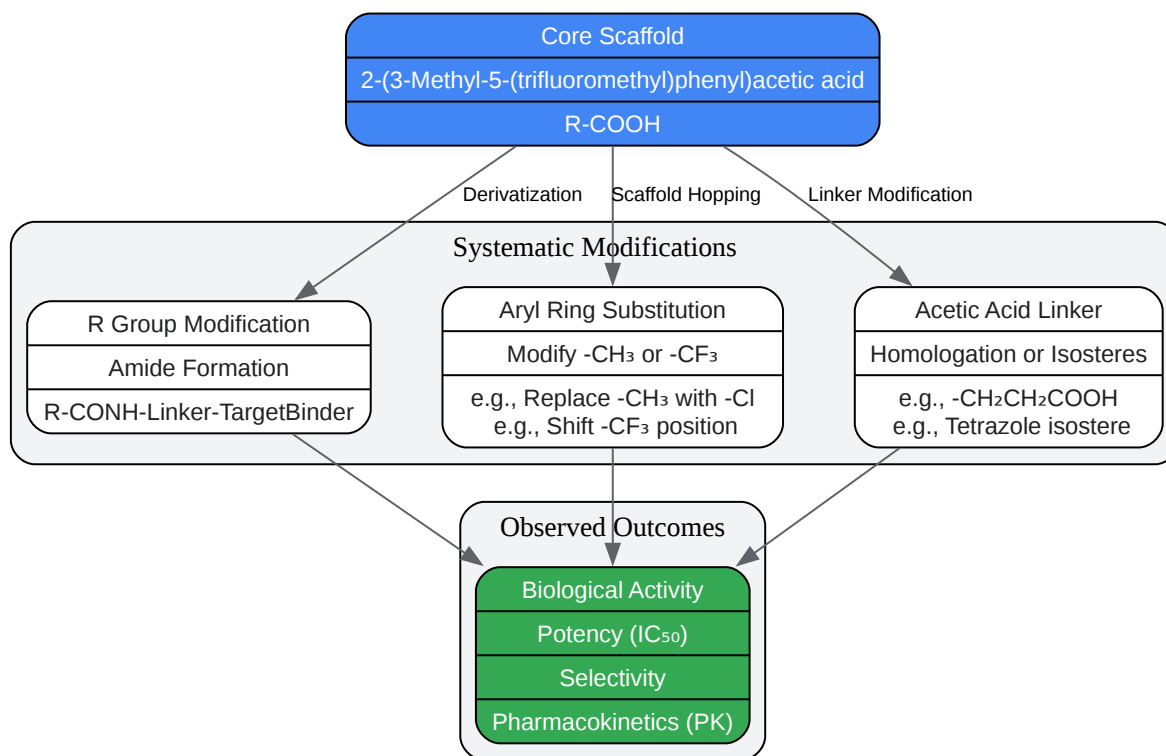
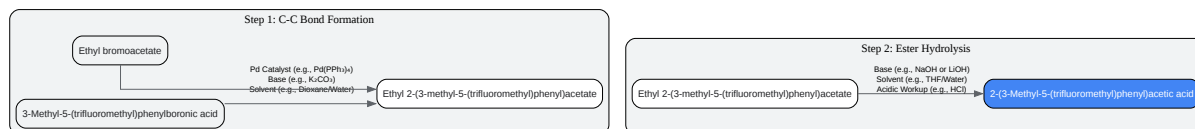
- ^1H NMR: Aromatic protons would appear as distinct multiplets in the aromatic region (~ 7.0 - 7.5 ppm). A singlet corresponding to the benzylic methylene ($-\text{CH}_2$) protons would be expected around 3.6 ppm. The methyl group ($-\text{CH}_3$) would present as a singlet around 2.4 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm), or may not be observed depending on the solvent.
- ^{13}C NMR: Resonances for the aromatic carbons, the methyl carbon, the methylene carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbonyl carbon (~ 170 - 180 ppm) would be expected.
- ^{19}F NMR: A single resonance for the $-\text{CF}_3$ group would confirm its presence.
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}]^-$ or $[\text{M}+\text{H}]^+$ would be observed at m/z corresponding to its molecular weight, confirming the compound's identity.

Synthesis of 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid

Several established synthetic methodologies can be employed to produce phenylacetic acids. For this specific target, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction represents a highly efficient and modular approach, leveraging commercially available starting materials. Alternative routes such as the Willgerodt-Kindler reaction are also viable.

Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

This route is favored due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary precursors.^[4] The strategy involves the coupling of an arylboronic acid with an α -halo ester, followed by hydrolysis to yield the final carboxylic acid.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid [myskinrecipes.com]
- 2. 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid [myskinrecipes.com]
- 3. 1214352-00-7|2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [What is 2-(3-Methyl-5-(trifluoromethyl)phenyl)acetic acid?]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603737#what-is-2-3-methyl-5-trifluoromethyl-phenyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com